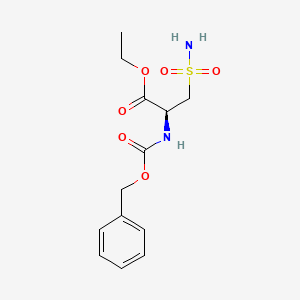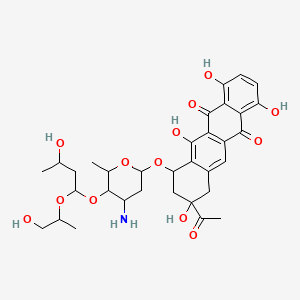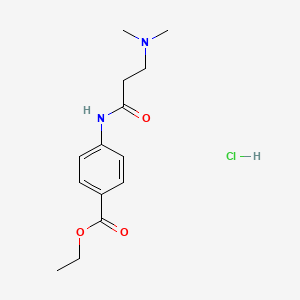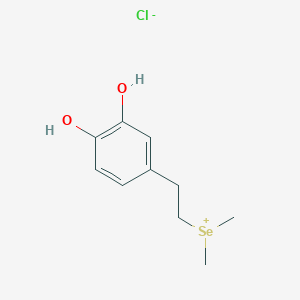![molecular formula C15H11BrN2O B1205013 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 2894-61-3](/img/structure/B1205013.png)
7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one
Overview
Description
7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one (7-BPB) is a heterocyclic organic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 7-BPB is a member of the benzodiazepinone family, which is a class of compounds that have been used in research and development for various purposes. 7-BPB has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and organic synthesis.
Scientific Research Applications
Synthesis and Structure Analysis
The compound 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one has been utilized in the synthesis and structure analysis of various chemical entities. For instance, it has been involved in the condensation with aromatic aldehydes to form products with affinity toward central nervous system and peripheral benzodiazepine receptors. X-ray diffraction structural analysis of these products helps in understanding their molecular configurations and potential biological activities (Pavlovsky et al., 2007).
Anticonvulsant Activity
Several derivatives of this compound have been synthesized and tested for anticonvulsant activity. These derivatives have shown significant protection against seizures induced by various methods, contributing to the research in anticonvulsant drugs (Rashida et al., 2010).
Reactions and Hydrolysis
The compound has also been a subject of studies focusing on its reactions and hydrolysis processes. For example, research on diazepam, a closely related compound, provides insights into the hydrolysis mechanisms in alkaline media, which is essential for understanding its stability and transformation in different environments (Yang, 1998).
Structural Studies and Comparisons
Structural studies of various diazepin-ones, including derivatives of this compound, have contributed to the understanding of their chemical properties and potential pharmacological applications. These studies include X-ray crystallography and NMR spectroscopy, providing detailed insights into their molecular structures (Alonso et al., 2020).
Inhibition and Cytotoxicity Studies
Inhibitory properties of derivatives of this compound on certain enzymes, such as cathepsin B, have been explored. Such studies are critical in cancer research, as these enzymes are implicated in cancer-related events. The correlation between enzyme inhibition and cytotoxic effects provides valuable information for the development of new therapeutic agents (Spencer et al., 2009).
Synthesis Methods for Industrial Applications
Research has also focused on developing efficient synthesis methods for benzodiazepine derivatives, including this compound. These methods aim to optimize production for industrial and pharmaceutical applications, highlighting the compound's significance in medicinal chemistry (Lyukshenko et al., 2019).
Mechanism of Action
Target of Action
It’s structurally similar to benzodiazepines, which are known to act on the gaba (gamma-aminobutyric acid) receptors in the central nervous system .
Biochemical Pathways
The compound likely affects the GABAergic pathway, given its structural similarity to benzodiazepines. This pathway is responsible for inhibitory neurotransmission in the central nervous system .
Pharmacokinetics
It’s known that the solubility of a compound in various solvents can impact its bioavailability . This compound is soluble in DMF and DMSO, and slightly soluble in ethanol .
Result of Action
One study suggests that it inhibits hiv-1 reverse transcription .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For instance, this compound has a melting point of 220-221 °C , suggesting that it’s stable at normal body temperature.
properties
IUPAC Name |
7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCCWKYKHCKDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183136 | |
| Record name | 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2894-61-3 | |
| Record name | 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5O0SGUU77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate](/img/structure/B1204944.png)
![2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-n-propylacetamide](/img/structure/B1204947.png)


